molecular formula C20H26N4O3 B2942188 N-[(4-METHOXYPHENYL)METHYL]-2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE CAS No. 1029776-84-8

N-[(4-METHOXYPHENYL)METHYL]-2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE

Cat. No.: B2942188
CAS No.: 1029776-84-8
M. Wt: 370.453
InChI Key: IPVQEZMFMOFDQI-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE is a complex organic compound with significant potential in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperidinylpyrimidinyl group, and an acetamide group

Preparation Methods

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzyl chloride with a suitable nucleophile to form the methoxyphenyl intermediate.

    Synthesis of the Piperidinylpyrimidinyl Intermediate: This step involves the reaction of 6-methyl-2-(piperidin-1-yl)pyrimidine with a suitable electrophile to form the piperidinylpyrimidinyl intermediate.

    Coupling Reaction: The final step involves the coupling of the methoxyphenyl intermediate with the piperidinylpyrimidinyl intermediate under appropriate reaction conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-[(4-METHOXYPHENYL)METHYL]-2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is studied for its potential pharmacological properties, including its ability to interact with specific molecular targets and pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-[(4-METHOXYPHENYL)METHYL]-2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE can be compared with other similar compounds, such as:

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-15-12-19(23-20(22-15)24-10-4-3-5-11-24)27-14-18(25)21-13-16-6-8-17(26-2)9-7-16/h6-9,12H,3-5,10-11,13-14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVQEZMFMOFDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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